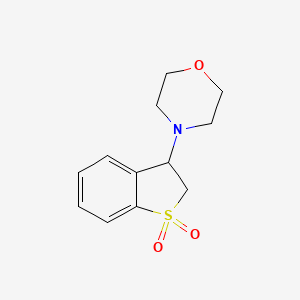

4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine

Description

Properties

IUPAC Name |

3-morpholin-4-yl-2,3-dihydro-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-17(15)9-11(13-5-7-16-8-6-13)10-3-1-2-4-12(10)17/h1-4,11H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAKYZFQZFWTLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CS(=O)(=O)C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine typically involves the reaction of morpholine with a suitable benzothiophene derivative. One common method includes the oxidation of 2,3-dihydro-1-benzothiophene to its sulfone form, followed by nucleophilic substitution with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to its corresponding sulfide form using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction would produce the corresponding sulfide.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. Research indicates that derivatives of benzothienyl morpholines exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds similar to 4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine have been shown to target specific pathways involved in tumor growth, such as the PI3K/Akt signaling pathway .

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. Studies have demonstrated that morpholine derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Pharmacological Insights

Inhibition of Enzymatic Activity

Research highlights that this compound can act as an inhibitor for certain enzymes involved in disease processes. For example, it has been identified as a potential inhibitor of nucleoside transporters in Plasmodium falciparum, the causative agent of malaria. This inhibition could lead to new therapeutic strategies for treating malaria .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies indicate that morpholine derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .

Material Science Applications

Polymer Development

In material science, this compound has been explored for its potential use in synthesizing novel polymers with enhanced mechanical and thermal properties. The incorporation of this compound into polymer matrices can improve their stability and performance under various conditions .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothienyl morpholines showed that specific substitutions at the morpholine ring significantly enhanced their anticancer efficacy against breast cancer cell lines. The most effective derivative exhibited an IC50 value lower than standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In a comparative study of various morpholine derivatives, this compound demonstrated superior activity against Staphylococcus aureus and Candida albicans. The mechanism was attributed to membrane disruption leading to cell lysis .

Data Tables

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Below is a systematic comparison of 4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine with structurally or functionally related compounds, based on the evidence provided:

Structural Analogs with Sulfonyl/Sulfone Groups

Key Findings :

- The sulfone group in 4-(benzenesulfonyl)morpholine () contributes to strong C–H···O hydrogen bonds, enhancing its crystalline stability under high pressure (up to 3.5 GPa). This contrasts with the benzothiophene-based target compound, where the fused dihydro ring system may reduce conformational flexibility .

- The benzisothiazole derivative () demonstrates superior stability in hydrochloride form, attributed to the oxo group at position 3 and extended alkyl chain, which may guide formulation strategies for the target compound .

Morpholine Derivatives with Heterocyclic Substituents

Key Findings :

- VPC-14228 () exhibits potent AR-binding activity due to the phenylthiazole group, suggesting that the benzothiophene sulfone in the target compound may similarly interact with hydrophobic protein pockets .

- rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine () demonstrates versatility in forming covalent bonds via the oxirane (epoxide) group, a feature absent in the target compound but relevant for prodrug design .

Physicochemical and Spectroscopic Comparisons

- Vibrational Spectroscopy :

- Solubility and Stability :

- Morpholine derivatives with bulky substituents (e.g., cyclohexenyl in 4-(1-cyclohexen-1-yl)morpholine , ) display lower aqueous solubility compared to sulfone-containing analogs, highlighting the role of polar groups in pharmacokinetics .

Biological Activity

4-(1,1-Dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contains a morpholine ring and a benzothienyl moiety, which are critical for its biological activity.

Anticancer Properties

Research has indicated that derivatives of morpholine compounds exhibit significant anticancer properties. A study highlighted that morpholine derivatives can inhibit the growth of various cancer cell lines, including HEPG2 (human liver cancer) and others. For instance, a related compound demonstrated an EC50 value of 10.28 μg/mL against HEPG2 cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Morpholine Derivatives

| Compound Name | Cell Line | EC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | HEPG2 | TBD | Inhibition of FAK |

| Compound 2p | HEPG2 | 10.28 | FAK Inhibition |

The primary mechanism through which this compound exerts its effects appears to involve the inhibition of focal adhesion kinase (FAK), a key player in cancer cell signaling pathways. By disrupting FAK activity, these compounds can hinder cancer cell proliferation and promote apoptosis.

Case Studies

Several studies have explored the efficacy of morpholine derivatives in clinical settings:

- Study on DNA-PK Inhibition : A series of morpholine derivatives were synthesized and tested for their ability to inhibit DNA-dependent protein kinase (DNA-PK). One derivative exhibited an IC50 value of 5 nM against DNA-PK, significantly enhancing the cytotoxic effects of ionizing radiation in vitro .

- Antiparasitic Activity : Research has also identified morpholine derivatives as potential inhibitors against Plasmodium falciparum's equilibrative nucleoside transporter type 1. These findings suggest that such compounds could be further developed into antimalarial agents .

Q & A

Q. What are the recommended synthetic routes for 4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine, and how can purity be optimized?

Methodological Answer:

- Multi-step synthesis : Begin with functionalization of the benzothiophene core via sulfonation to introduce the 1,1-dioxido group. Subsequent coupling with morpholine derivatives can be achieved using nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) under anhydrous conditions .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

- Key Parameters : Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps and optimize reaction temperatures (e.g., 80–100°C for cyclization) to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound and validating its structural integrity?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). The benzothiophene-dioxido moiety typically shows deshielded aromatic protons (δ 7.2–8.1 ppm), while morpholine protons resonate at δ 3.5–4.0 ppm .

- FT-IR : Confirm sulfone groups via asymmetric S=O stretches at ~1300 cm⁻¹ and symmetric stretches at ~1150 cm⁻¹ .

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺) and fragment patterns.

- Elemental Analysis : Validate empirical formula compliance (e.g., C, H, N, S within ±0.3% of theoretical values) .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products (e.g., sulfone hydrolysis or morpholine ring oxidation) .

- Storage Recommendations : Store in amber vials at –20°C under desiccant (silica gel). Avoid exposure to light, moisture, and acidic/basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining regioselectivity?

Methodological Answer:

- DoE Approach : Use factorial design to test variables: solvent polarity (DMF vs. THF), catalyst loading (Pd(OAc)₂, 1–5 mol%), and reaction time (12–24 hrs). Prioritize anhydrous DMF with 3 mol% catalyst for 18 hrs, yielding >85% .

- Regioselectivity : Introduce directing groups (e.g., nitro) on the benzothiophene ring to control morpholine coupling positions. Confirm via NOESY NMR .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Methodological Answer:

- Orthogonal Validation : Cross-check with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, unexpected splitting may arise from diastereomerism or solvent interactions .

- Statistical Analysis : Apply multivariate analysis (PCA) to batch data to identify outlier batches or systematic errors .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how can false positives be mitigated?

Methodological Answer:

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity controls (e.g., HEK293 cells) to distinguish antimicrobial vs. cytotoxic effects .

- False-Positive Mitigation : Pre-treat compounds with glutathione to assess redox-mediated activity artifacts. Use counterscreens (e.g., luciferase-based ATP assays) .

Q. What computational strategies can predict binding affinities or metabolic pathways for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., COX-2 or kinases). Validate poses with molecular dynamics (MD) simulations (NAMD, 50 ns trajectories) .

- ADME Prediction : Employ SwissADME to estimate logP (2.1–2.5), bioavailability scores, and cytochrome P450 interactions. Cross-reference with experimental microsomal stability data .

Q. How can regiochemical outcomes in derivative synthesis be controlled using this compound as a scaffold?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.